molecular formula C20H17N3O4S B2877722 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide CAS No. 2034565-21-2

8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B2877722
CAS No.: 2034565-21-2
M. Wt: 395.43
InChI Key: IXNYCNFKBUSINW-UHFFFAOYSA-N
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Description

The compound 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide features a 2-oxo-2H-chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a branched ethyl chain bearing both a pyrazole and a thiophene moiety.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-16-6-2-5-13-11-14(20(25)27-18(13)16)19(24)21-12-15(17-7-3-10-28-17)23-9-4-8-22-23/h2-11,15H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNYCNFKBUSINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The 8-methoxycoumarin scaffold is synthesized via Knoevenagel condensation of 6-methoxy-2-naphthol with ethyl acetoacetate or malononitrile derivatives. Under microwave irradiation (140°C, 2 min) with piperidine catalysis, this method achieves 85–92% yields for analogous compounds. The reaction proceeds through cyclization of the intermediate β-keto ester, followed by dehydration (Table 1).

Table 1. Knoevenagel-Based Synthesis of 8-Methoxycoumarin Derivatives

Starting Material Catalyst Conditions Yield (%) Reference
6-Methoxy-2-naphthol + Malononitrile Piperidine Microwave, 140°C 89
Resorcinol + Ethyl Acetoacetate H2SO4 Reflux, 4 h 78

Pechmann Condensation

Pechmann condensation of resorcinol with β-keto esters in concentrated sulfuric acid provides an alternative route, though with lower yields (65–72%) due to competing side reactions. This method is less favored for the 8-methoxy derivative due to difficulties in regioselective methoxylation post-condensation.

Synthesis of the Pyrazole-Thiophene Ethylamine Side Chain

Pyrazole Ring Formation

The 1H-pyrazole moiety is synthesized via 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones. For example, thiophene-2-carbaldehyde reacts with hydrazine hydrate in DMF to form 1-(thiophen-2-yl)-1H-pyrazole in 67% yield. Microwave-assisted conditions reduce reaction times to 10–15 minutes.

Mannich Reaction for Ethylamine Linker

A Mannich reaction between thiophene-2-carbaldehyde, pyrazole, and ammonium acetate in ethanol forms 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. Optimized conditions (25°C, 12 h) provide a 74% yield with >95% purity after recrystallization.

Final Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

Reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with the synthesized amine using EDCl/HOBt in dichloromethane achieves 76–82% yields. Tertiary bases like DIPEA (3.0–5.0 equivalents) suppress epimerization.

Reductive Amination Alternative

A two-step sequence involving activation of the carboxylic acid as an acyl chloride (SOCl2) followed by amine coupling in THF affords the target compound in 68% yield. However, this method requires stringent moisture control.

Table 2. Comparison of Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
EDCl/HOBt EDCl, HOBt, DIPEA DCM 82 98.5
Acyl Chloride Activation SOCl2, NEt3 THF 68 97.2

Optimization and Scalability Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but risk decarboxylation at temperatures >50°C. Mixed solvent systems (DMF/acetone 3:2) balance reactivity and stability.

Purification Strategies

Silica gel chromatography remains the standard for isolating the final compound. Reverse-phase HPLC (C18 column, MeOH/H2O gradient) enhances purity to >99% for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Chromene Derivatives
  • 3-Acetyl-8-methoxy-2H-chromen-2-one (C) : Synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, this compound shares the 8-methoxy-2-oxo chromene core but lacks the carboxamide and heterocyclic substituents. Its high synthesis yield (94%) underscores the efficiency of piperidine-catalyzed condensation for chromene derivatives .
Non-Chromene Heterocycles
  • I12 (Bb2) : A pyrimidine-thiophene-piperazine hybrid, this compound replaces the chromene core with a pyrimidine ring but retains the thiophene moiety. Such substitutions may influence solubility and kinase inhibition profiles .
  • Thiazolo[3,2-a]pyrimidine-6-carboxylate : A fused heterocyclic system with a thiazole ring, this derivative demonstrates how core rigidity impacts crystallinity and bioavailability .

Substituent Modifications

Pyrazole-Containing Derivatives
  • Compounds 2b–2n (Pyrazoline-based) : These derivatives feature pyrazoline rings instead of pyrazole, synthesized via hydrazine hydrate reactions. The pyrazoline scaffold enhances planarity, which could improve stacking interactions in enzyme active sites .
  • N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide : This compound uses a pyrazole-phenyl-ethyl chain but lacks the chromene core, highlighting the trade-off between heterocyclic complexity and scaffold simplicity .
Thiophene-Containing Derivatives
  • 8-Methoxy-2-oxo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide : Replacing the pyrazole with a tetrahydropyran group reduces nitrogen-rich interactions but may enhance metabolic stability .
  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine: A non-chromene compound with dual thiophene-ethyl chains, emphasizing the role of thiophene in π-π stacking .

Biological Activity

8-Methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O4C_{21}H_{18}N_{4}O_{4}, with a molecular weight of approximately 390.399 g/mol. The structure features a chromene backbone, which is known for its diverse biological activities, and substituents that include a pyrazole and thiophene moiety.

Biological Activity Overview

Research has indicated that derivatives of pyrazole and chromene compounds often exhibit significant biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections.

Structure-Activity Relationships (SAR)

The biological activity of 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can be influenced by various structural modifications. For instance:

Substituent Effect on Activity
Methoxy GroupEnhances lipophilicity, potentially improving cell membrane permeability.
Pyrazole RingContributes to antitumor and anti-inflammatory properties due to its ability to interact with specific enzymes and receptors.
Thiophene MoietyMay enhance antimicrobial activity through increased interaction with microbial targets.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that pyrazole derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells, suggesting that structural features similar to those in 8-methoxy derivatives may enhance cytotoxicity against cancer cells .
  • Anti-inflammatory Mechanisms : Research on related compounds indicated that they could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
  • Antimicrobial Efficacy : In vitro studies have shown that certain pyrazole carboxamide derivatives exhibit moderate to excellent antifungal activity against various phytopathogenic fungi . The mechanism often involves disrupting cellular integrity, leading to cell lysis.

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